[7-hydroxy-1,5-dimethyl-8-[2-[(3R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [7-hydroxy-1,5-dimethyl-8-[2-[(3R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-hydroxy-1,5-dimethyl-8-[2-[(3R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate involves multiple steps, including the formation of the bicyclic and pentacyclic cores. The synthetic route typically starts with the preparation of the bicyclic core through a series of cyclization reactions. The pentacyclic framework is then constructed via a series of condensation and cyclization reactions, often involving the use of strong acids or bases as catalysts. The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing the formation of by-products. Purification techniques such as chromatography and recrystallization are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
[7-hydroxy-1,5-dimethyl-8-[2-[(3R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetate ester can be reduced to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications depending on their chemical properties.
Scientific Research Applications
[7-hydroxy-1,5-dimethyl-8-[2-[(3R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [7-hydroxy-1,5-dimethyl-8-[2-[(3R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
[7-hydroxy-1,5-dimethyl-8-[2-[(3R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate: can be compared with other similar compounds, such as:
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, known for their biological activities.
(-)-Carvone: A monoterpene found in spearmint, known for its allelopathic properties.
These compounds share some structural similarities but differ in their specific functional groups and biological activities. The unique bicyclic and pentacyclic frameworks of This compound
Properties
Molecular Formula |
C32H51NO4 |
---|---|
Molecular Weight |
513.8 g/mol |
IUPAC Name |
[7-hydroxy-1,5-dimethyl-8-[2-[(3R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate |
InChI |
InChI=1S/C32H51NO4/c1-18(2)20-9-14-28(4)21-10-16-31-13-7-8-23(31)32(28,25(20)33-26(21)31)17-11-22-29(5)15-12-24(36-19(3)34)30(22,6)27(35)37-29/h18,20-27,33,35H,7-17H2,1-6H3/t20?,21?,22?,23-,24?,25?,26?,27?,28?,29?,30?,31-,32?/m1/s1 |
InChI Key |
VQBLZPKBXFEWGF-MLZGWFLUSA-N |
Isomeric SMILES |
CC(C)C1CCC2(C3CC[C@@]45C3NC1C2([C@@H]4CCC5)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C |
Canonical SMILES |
CC(C)C1CCC2(C3CCC45C3NC1C2(C4CCC5)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.